Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl-
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Overview
Description
Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl- is a derivative of azulene, an aromatic hydrocarbon known for its distinctive blue color. Azulene itself is an isomer of naphthalene, but unlike naphthalene, which is colorless, azulene exhibits a deep blue hue due to its unique electronic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 1-(ethylsulfinyl)-4,6,8-trimethyl-azulene, typically involves the functionalization of the azulene core. One common method is the selective functionalization of guaiazulene, a naturally occurring azulene derivative, which can be used as a starting material. The synthesis may involve steps such as alkenylation, reduction, and condensation reactions .
Industrial Production Methods
Industrial production of azulene derivatives often involves scalable synthetic routes that ensure high yield and purity. Continuous steam distillation and extraction methods are employed to isolate azulene and its derivatives from reaction mixtures. The use of pyrrolidine as a reagent has been reported to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Azulene derivatives, including 1-(ethylsulfinyl)-4,6,8-trimethyl-azulene, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of the azulene core, which features a fused five-membered and seven-membered ring system .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize azulene derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for the reduction of azulene derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present on the azulene core. For example, oxidation reactions may yield azulene quinones, while reduction reactions can produce azulene alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties
Biology: Studied for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications
Industry: Utilized in the development of optoelectronic devices, such as organic field-effect transistors and solar cells, due to its unique photophysical properties
Mechanism of Action
The mechanism of action of azulene derivatives, including 1-(ethylsulfinyl)-4,6,8-trimethyl-azulene, involves interactions with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives may interact with molecular targets such as DNA and proteins, leading to their potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: A naturally occurring azulene derivative with similar anti-inflammatory and antimicrobial properties.
Chamazulene: Another azulene derivative found in chamomile oil, known for its anti-inflammatory effects.
Uniqueness
Azulene, 1-(ethylsulfinyl)-4,6,8-trimethyl- stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethylsulfinyl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
61529-81-5 |
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Molecular Formula |
C15H18OS |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-ethylsulfinyl-4,6,8-trimethylazulene |
InChI |
InChI=1S/C15H18OS/c1-5-17(16)14-7-6-13-11(3)8-10(2)9-12(4)15(13)14/h6-9H,5H2,1-4H3 |
InChI Key |
ABKUUEIDZUAFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=C2C(=CC(=CC(=C2C=C1)C)C)C |
Origin of Product |
United States |
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